N-{2-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
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Overview
Description
N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms. The tert-butylphenyl group attached to the benzodiazole ring enhances its stability and lipophilicity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable alkylating agent in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of benzodiazole amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The tert-butylphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-2-[4-(1-imidazolyl)phenoxy]acetamide
- N-(4-tert-butylphenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its specific structural features, such as the benzodiazole ring and the tert-butylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[2-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H27N3O/c1-16(26)23-14-13-21-24-19-7-5-6-8-20(19)25(21)15-17-9-11-18(12-10-17)22(2,3)4/h5-12H,13-15H2,1-4H3,(H,23,26) |
InChI Key |
UFHOPBRMYVQDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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